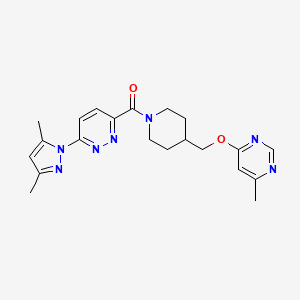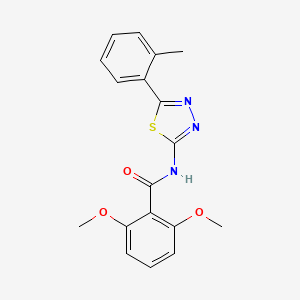
2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects that make it an attractive candidate for use in various research studies.
Aplicaciones Científicas De Investigación
2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects that make it an attractive candidate for use in various research studies. Some of the scientific research applications of this compound include:
- Cancer Research: 2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has been found to possess anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for use in cancer research studies.
- Neurological Disorders: This compound has also been studied for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid peptides and alpha-synuclein, which are the hallmarks of these neurological disorders.
- Anti-inflammatory Properties: 2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has also been found to possess anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models.
Mecanismo De Acción
More studies are needed to fully understand the mechanism of action of this compound.
- Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
- Drug Development: This compound has potential as a drug candidate for various diseases. Further studies are needed to develop this compound into a drug.
- Combination Therapy: 2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide may be used in combination with other drugs to enhance their efficacy.
- Nanoparticle Delivery: This compound may be delivered using nanoparticles to enhance its solubility and efficacy.
Conclusion:
2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound possesses unique biochemical and physiological effects that make it an attractive candidate for use in various research studies. The synthesis method for this compound has been optimized to yield high purity and high yield of the final product.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
- High Purity: This compound can be synthesized with high purity, which makes it ideal for use in various lab experiments.
- Unique Biochemical and Physiological Effects: This compound possesses unique biochemical and physiological effects that make it an attractive candidate for use in various research studies.
- Limitations: Some of the limitations of this compound include its relatively high cost and its limited solubility in water. These limitations may restrict its use in certain research studies.
Direcciones Futuras
For this compound include further studies on its mechanism of action, clinical trials, drug development, combination therapy, and nanoparticle delivery.
Métodos De Síntesis
The synthesis method for 2,6-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of o-toluidine with thiocarbohydrazide in the presence of glacial acetic acid. The resulting product is then reacted with 2,6-dimethoxybenzoyl chloride to yield the final compound. This synthesis method has been optimized to yield high purity and high yield of the final product.
Propiedades
IUPAC Name |
2,6-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11-7-4-5-8-12(11)17-20-21-18(25-17)19-16(22)15-13(23-2)9-6-10-14(15)24-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPGGOXLBYLAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Propoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B2898466.png)
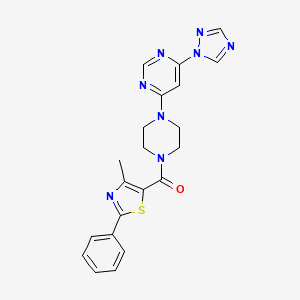
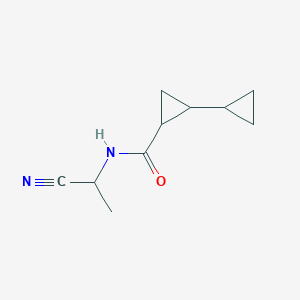
![Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2898475.png)

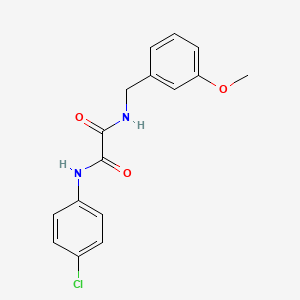
![4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2898479.png)

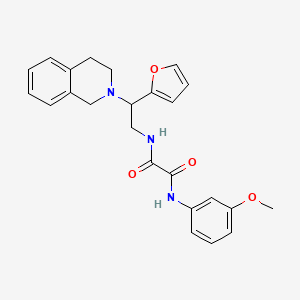


![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2898485.png)
![(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide](/img/structure/B2898487.png)
